molecular formula C15H23N3O B5572788 1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one

1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one

Cat. No.: B5572788
M. Wt: 261.36 g/mol
InChI Key: YVXQSGZEOOVEHK-KBPBESRZSA-N
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Description

1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an amino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .

Scientific Research Applications

1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The amino group is then introduced via reductive amination or other suitable reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic hydrogenation, advanced purification techniques, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one is unique due to its specific stereochemistry and the presence of both pyrrolidine and pyridine rings. This structural combination imparts unique physicochemical properties and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-4-13-10-18(11-14(13)16)15(19)7-6-12-5-3-8-17-9-12/h3,5,8-9,13-14H,2,4,6-7,10-11,16H2,1H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXQSGZEOOVEHK-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)C(=O)CCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)C(=O)CCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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